Enantiomeric Purity: Single (S)-Enantiomer via Rh-Catalyzed Asymmetric Hydrogenation vs. Racemic or Unspecified Chirality in Commercial Alternatives
The target compound is accessible as a single (S)-enantiomer via a literature-validated Rh(I)-catalyzed asymmetric hydrogenation route reported by Möschwitzer et al. [1]. In contrast, the unsubstituted pyrimidine analog 3-(pyrimidin-5-yl)-L-alanine (CAS 309296-08-0) is frequently supplied without enantiomeric specification or as a racemate . The asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(2-amino-5-pyrimidinyl)propenoate using [Rh((R,R)-Et-DuPHOS)(COD)]BF₄ proceeds to completion, affording the protected (S)-amino acid that, following global deprotection under acidic conditions, yields the target (S)-2-amino-3-(2-aminopyrimidin-5-yl)propanoic acid [1].
| Evidence Dimension | Enantiomeric purity / stereochemical definition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; synthesis designed for >95% ee via Rh(I)-DuPHOS asymmetric hydrogenation |
| Comparator Or Baseline | 3-(Pyrimidin-5-yl)-L-alanine (CAS 309296-08-0): frequently supplied as racemate or unspecified stereochemistry |
| Quantified Difference | Target offers defined (S)-configuration; comparator may be racemic or undefined, introducing 50% inactive enantiomer if chirality is critical |
| Conditions | Rh(I)-catalyzed asymmetric hydrogenation; deprotection under acidic conditions (Tetrahedron Lett. 2013, 54, 4526–4528) |
Why This Matters
For peptide engineering, genetic code expansion, and structure-activity relationship studies, enantiomerically pure building blocks are mandatory to avoid confounding biological results from the opposite enantiomer.
- [1] Möschwitzer, V. D.; Kariuki, B. M.; Redman, J. E. Asymmetric Synthesis of Aminopyrimidine and Cyclic Guanidine Amino Acids. Tetrahedron Lett. 2013, 54 (34), 4526–4528. View Source
